Amlodipine-d9 (maleate)
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Overview
Description
Amlodipine-d9 (maleate) is a deuterated form of amlodipine maleate, a calcium channel blocker used primarily in the treatment of hypertension and angina. The deuterium substitution in amlodipine-d9 enhances its pharmacokinetic properties, making it a valuable compound for scientific research and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of amlodipine-d9 (maleate) involves the reaction of maleic acid with amlodipine free base in water. The process typically includes the following steps :
- Dissolving maleic acid in water.
- Adding amlodipine free base to the solution.
- Stirring the mixture at a controlled temperature to facilitate the reaction.
- Isolating the resulting amlodipine-d9 (maleate) by filtration and drying.
Industrial Production Methods
Industrial production of amlodipine-d9 (maleate) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Amlodipine-d9 (maleate) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of amlodipine-d9 (maleate) may yield pyridine derivatives, while reduction may produce dihydropyridine derivatives .
Scientific Research Applications
Amlodipine-d9 (maleate) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of drug metabolism and pharmacokinetics.
Biology: Employed in cellular studies to investigate calcium channel function and regulation.
Medicine: Utilized in preclinical and clinical research to evaluate the efficacy and safety of calcium channel blockers.
Industry: Applied in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Amlodipine-d9 (maleate) exerts its effects by inhibiting the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle. This inhibition leads to vasodilation, reduced peripheral resistance, and decreased blood pressure. The molecular targets include L-type calcium channels, which are critical for calcium ion regulation in muscle cells .
Comparison with Similar Compounds
Similar Compounds
Amlodipine besylate: Another salt form of amlodipine with similar pharmacological properties.
Levoamlodipine maleate: An enantiomer of amlodipine with enhanced efficacy and reduced side effects.
Nifedipine: A first-generation calcium channel blocker with a shorter duration of action compared to amlodipine.
Uniqueness
Amlodipine-d9 (maleate) is unique due to its deuterium substitution, which enhances its metabolic stability and reduces the rate of oxidative degradation. This makes it a valuable tool for studying the pharmacokinetics and pharmacodynamics of calcium channel blockers .
Properties
Molecular Formula |
C24H29ClN2O9 |
---|---|
Molecular Weight |
534.0 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;5-O-methyl 3-O-(1,1,2,2,2-pentadeuterioethyl) 2-[(2-amino-1,1,2,2-tetradeuterioethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H25ClN2O5.C4H4O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;5-3(6)1-2-4(7)8/h5-8,17,23H,4,9-11,22H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D3,4D2,9D2,10D2; |
InChI Key |
TZNOWAJJWCGILX-KPAZYDSFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COC([2H])([2H])C([2H])([2H])N.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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